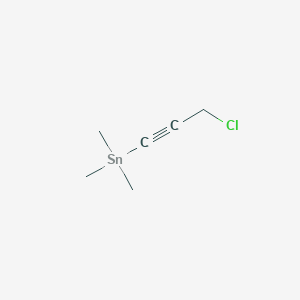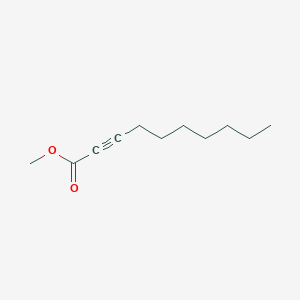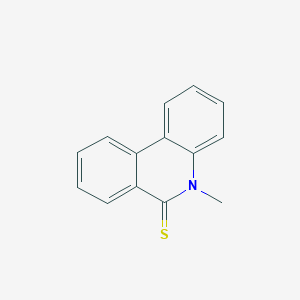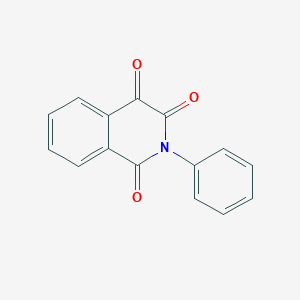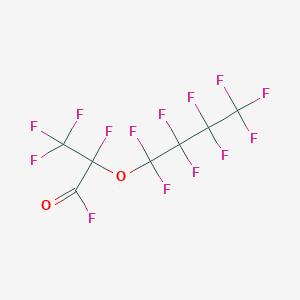
Octadeca-1,5,9,13,17-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-1,5,9,13,17-pentaene is a polyunsaturated hydrocarbon with the molecular formula C18H28 It is characterized by the presence of five conjugated double bonds, which contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadeca-1,5,9,13,17-pentaene can be synthesized through several methods, including Wittig condensation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-induced dehydrobromination, and Hofmann elimination . The Hofmann elimination sequence is particularly convenient for the preparation of conjugated tetraenes and pentaenes . Additionally, DBU-induced dehydrobromination of specific brominated precursors can yield high amounts of the desired pentaene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-1,5,9,13,17-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
Octadeca-1,5,9,13,17-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which octadeca-1,5,9,13,17-pentaene exerts its effects involves interactions with molecular targets and pathways. For instance, its conjugated double bonds can participate in electron transfer processes, making it a potential candidate for use in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadeca-1,5,9,13-tetraene: A similar compound with four conjugated double bonds.
Eicosa-1,5,9,13,17-pentaene: A longer-chain analog with similar structural features.
Uniqueness
Octadeca-1,5,9,13,17-pentaene is unique due to its specific chain length and the presence of five conjugated double bonds, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
65883-61-6 |
|---|---|
Formule moléculaire |
C18H28 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
octadeca-1,5,9,13,17-pentaene |
InChI |
InChI=1S/C18H28/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4,9-12,17-18H,1-2,5-8,13-16H2 |
Clé InChI |
MMFJRFMYAQZPLO-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC=CCCC=CCCC=CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
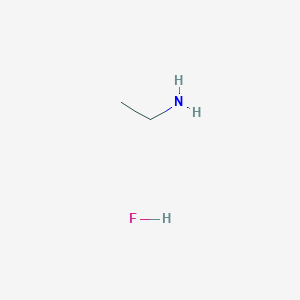
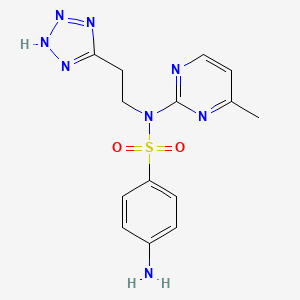


![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
